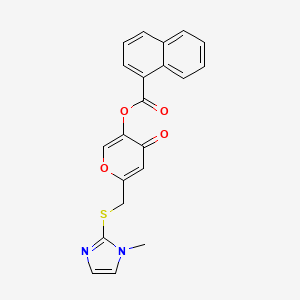

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate

Description

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c1-23-10-9-22-21(23)28-13-15-11-18(24)19(12-26-15)27-20(25)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOGKVMNGIDSRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

Thioether linkage formation: The imidazole derivative can be reacted with a thiol compound to introduce the thioether linkage.

Pyranone ring synthesis: The pyranone ring can be formed through cyclization of a suitable diketone or keto-ester precursor.

Esterification: Finally, the naphthoate ester can be introduced through an esterification reaction with naphthoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl groups in the pyranone ring, potentially converting them to alcohols.

Substitution: The imidazole ring and the naphthoate ester could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols

Major Products

Oxidation products: Sulfoxides, sulfones

Reduction products: Alcohols

Substitution products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.

Organic Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Drug Development:

Biological Probes: The compound could be used as a probe to study biological processes involving its functional groups.

Industry

Materials Science: The compound’s structural features may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors through its imidazole ring, thioether linkage, or ester group. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Pyrimidine-Based Thioether Derivatives ()

Four pyrimidine-5-carbonitrile derivatives from Journal of Medicinal Chemistry (2019) share structural motifs with the target compound, particularly sulfur-containing linkages and heterocyclic substituents:

Key Comparisons :

- Core Structure : The target compound’s pyran ring differs from the pyrimidine core in these analogs. Pyran derivatives often exhibit distinct electronic properties and metabolic stability compared to pyrimidines.

- Synthesis : Yields for pyrimidine derivatives vary widely (32.8–89.3%), influenced by substituent reactivity. The target compound’s synthesis may face challenges due to steric hindrance from the naphthoate group.

Balamapimod (MKI-833) ()

Balamapimod (CAS 863029-99-6) is a quinoline-3-carbonitrile derivative with a 1-methylimidazole-thio group. It shares the sulfur-linked imidazole motif with the target compound but features a quinoline core and a piperidine-pyrrolidine side chain.

Key Insights :

- The quinoline core in Balamapimod likely enhances DNA intercalation or kinase binding, whereas the pyran core in the target compound may favor alternative target interactions.

- Both compounds utilize sulfur-mediated linkages for structural stability, but Balamapimod’s piperidine-pyrrolidine chain may improve pharmacokinetics.

Biological Activity

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate is a complex organic molecule that exhibits diverse biological activities, making it a subject of interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

Molecular Formula: C₁₇H₁₃N₂O₄S

Molecular Weight: Approximately 347.39 g/mol

The compound features a unique combination of a pyran ring, an imidazole moiety, and a naphthoate group, which contribute to its potential biological activity. The presence of the thioether and carbonyl functionalities allows for various chemical reactions, enhancing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to This compound exhibit significant antimicrobial properties . The imidazole component is particularly associated with antifungal activity, while the pyran ring has been linked to antibacterial effects. Studies have shown that derivatives can demonstrate cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

Anticancer Properties

The compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells. In vitro studies have reported significant cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition: The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting key enzymatic processes involved in disease pathways.

- Receptor Interaction: The naphthoate moiety may engage with cellular receptors, modulating various signaling pathways critical for cellular function and survival.

Synthesis and Characterization

The synthesis of This compound typically involves multiple steps, including nucleophilic substitutions and condensation reactions. Common techniques used for characterization include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized compound.

Synthetic Route Example

A typical synthetic route may include:

- Formation of the pyran ring through condensation reactions.

- Introduction of the imidazole group via nucleophilic substitution.

- Final attachment of the naphthoate moiety through esterification or similar methods.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |

| 4-hydroxycoumarin | Lacks thioether but has similar ring structure | Anticoagulant activity |

| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |

The unique combination of functionalities in This compound enhances its therapeutic potential compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Study: A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a possible pathway for developing new anticancer therapies.

- Antifungal Activity Assessment: Another study highlighted the antifungal properties attributed to the imidazole component, indicating effective inhibition against common fungal pathogens.

- Mechanistic Insights: Research into the mechanism revealed that the compound interacts with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.